3,3-Difluoroazetidin-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6F2N2 |
|---|---|
Molecular Weight |
108.09 g/mol |
IUPAC Name |
3,3-difluoroazetidin-1-amine |
InChI |
InChI=1S/C3H6F2N2/c4-3(5)1-7(6)2-3/h1-2,6H2 |
InChI Key |
BYUWQRDYTRKSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoroazetidin-1-amine typically involves the fluorination of azetidine derivatives. One common method is the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoroazetidin-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Scientific Research Applications of 3,3-Difluoroazetidin-1-amine
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique four-membered ring structure imparts significant ring strain, enhancing its reactivity compared to larger ring systems. The enhanced accessibility of the nitrogen electron lone pair allows it to participate in nucleophilic attacks.
Chemistry
This compound serves as a precursor in synthesizing rhodamine dyes, which are widely used in bioimaging applications. It is also used as a building block in synthesizing more complex molecules and as a reagent in various organic reactions. Additionally, it plays a role in synthesizing 7-(3,3-Difluoroazetidin-1-yl)isoquinolin-3-amine .
Biology and Medicine
In biological research, this compound is employed to synthesize fluorescent probes for live-cell imaging. Derivatives of azetidine, including compounds related to this compound, exhibit anticancer activity and can suppress the growth of various tumor cell lines in vitro. These compounds may interact with specific protein targets involved in cell proliferation and survival pathways, potentially inducing apoptosis in cancer cells.
Industry
The compound is used in producing dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) because it can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps.
Mechanism of Action
The mechanism of action of 3,3-Difluoroazetidin-1-amine involves its ability to participate in nucleophilic attacks due to the enhanced accessibility of the nitrogen electron lone pair . This property allows the compound to react with various electrophiles, leading to the formation of new chemical bonds. The ring strain of the azetidine ring also contributes to its reactivity, making it a valuable building block in synthetic chemistry .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The table below summarizes structurally related compounds, their similarity scores, and distinguishing features:
Detailed Comparative Analysis
3-Fluoroazetidine Hydrochloride
This compound shares the azetidine core but has a single fluorine substituent. However, it retains ring rigidity, making it suitable for applications requiring moderate polarity .
2,2-Difluoropropan-1-amine Hydrochloride
A linear analog with geminal difluoro groups. The absence of a ring structure reduces steric constraints, allowing greater conformational freedom. This flexibility may be advantageous in targeting enzymes with larger active sites but could compromise selectivity .
3,3-Difluoropyrrolidine Hydrochloride
The five-membered pyrrolidine ring introduces additional conformational flexibility compared to azetidine. This flexibility can improve binding to dynamic protein pockets but may reduce target specificity. Fluorination at the 3-position maintains moderate metabolic stability .
1-Methylazetidin-3-amine
Substitution of fluorine with a methyl group increases electron density on the azetidine ring, enhancing basicity. The methyl group introduces steric hindrance, which may limit interactions with flat binding surfaces but improve resistance to enzymatic degradation .
Q & A
Q. What are the optimal synthetic routes for 3,3-Difluoroazetidin-1-amine, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step reactions starting with azetidine precursors, where fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled temperatures (e.g., −78°C to 25°C). Key steps include ring closure and selective fluorination. Reaction conditions such as solvent polarity (e.g., dichloromethane or THF), catalyst use (e.g., palladium for cross-coupling), and stoichiometric ratios significantly impact yield and purity. Purification via column chromatography or recrystallization is critical for isolating the final product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H/¹³C) is essential for confirming fluorine substitution patterns and ring conformation. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if crystalline) provides precise structural elucidation. Differential Scanning Calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How do fluorine substitutions at the 3,3-positions of azetidine influence the compound’s reactivity and biological activity?
The electron-withdrawing nature of fluorine atoms increases ring strain in azetidine, enhancing susceptibility to nucleophilic attack. Fluorination also improves metabolic stability and lipophilicity, which can enhance membrane permeability in biological systems. Computational studies suggest that the C-F bond dipole moments may influence binding interactions with enzymes or receptors, as seen in structurally related fluorinated amines .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent), impurities in synthesized batches, or differences in target specificity. Researchers should:
- Validate compound purity via HPLC (>95%) and control for solvent effects.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Perform comparative studies with fluorinated analogs to isolate structural contributions to activity .
Q. How can computational methods like Density Functional Theory (DFT) assist in predicting the reactivity or target interactions of this compound?
DFT calculations can model transition states for ring-opening reactions, predict regioselectivity in derivatization, and estimate binding energies with biological targets (e.g., enzymes or GPCRs). Molecular dynamics simulations further explore conformational flexibility and solvation effects, aiding in rational drug design .
Q. What are the challenges in designing enantioselective syntheses of this compound derivatives, and how can they be addressed?
Chiral fluorinated azetidines require asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. Stereochemical outcomes depend on ligand design and reaction kinetics. Advanced techniques like circular dichroism (CD) spectroscopy and chiral HPLC are necessary for enantiomer characterization .
Methodological Considerations
Q. How can researchers optimize reaction scalability while maintaining stereochemical integrity?
- Use flow chemistry to control exothermic fluorination steps.
- Employ immobilized catalysts for recyclability.
- Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?
- In vitro: High-throughput screening against kinase panels or GPCR assays.
- In vivo: Rodent models for pharmacokinetic studies (e.g., bioavailability, half-life).
- Toxicity profiling using zebrafish embryos or human hepatocyte cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
